tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate
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Overview
Description
tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a bromine atom and a tert-butyl ester group in this compound makes it a valuable intermediate for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The bromine atom in the compound could potentially enhance its reactivity, allowing it to interact with a variety of biological targets.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding benzimidazole derivative.
Oxidation Reactions: Oxidative conditions can modify the benzimidazole ring or the tert-butyl ester group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted benzimidazole derivatives.
Reduction: Dehalogenated benzimidazole compounds.
Oxidation: Oxidized benzimidazole derivatives with modified functional groups.
Scientific Research Applications
tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.
Comparison with Similar Compounds
tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate can be compared with other benzimidazole derivatives:
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate: Similar structure but with bromine at the 5-position.
tert-Butyl 6-chloro-1H-benzo[d]imidazole-1-carboxylate: Chlorine atom instead of bromine.
tert-Butyl 6-fluoro-1H-benzo[d]imidazole-1-carboxylate: Fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position and the tert-butyl ester group makes this compound unique in terms of its reactivity and potential applications. The bromine atom can be selectively substituted, and the tert-butyl ester group provides stability and lipophilicity, enhancing its utility in various chemical and biological contexts.
Properties
IUPAC Name |
tert-butyl 6-bromobenzimidazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-5-4-8(13)6-10(9)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOBARPKKQPYLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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